molecular formula C15H22O2S B14011665 Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate CAS No. 92595-31-8

Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate

Cat. No.: B14011665
CAS No.: 92595-31-8
M. Wt: 266.4 g/mol
InChI Key: RRYZLCLMLIAXOG-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a sulfanyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate typically involves the reaction of 4-tert-butylbenzyl chloride with ethyl thioglycolate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active sulfanyl-substituted phenyl moiety, which can interact with cellular components and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(4-tert-butylphenyl)methylsulfinyl]acetate: Similar structure but with a sulfinyl group instead of a sulfanyl group.

    Ethyl 2-[(4-tert-butylphenyl)methylsulfonyl]acetate: Contains a sulfonyl group, making it more oxidized compared to the sulfanyl derivative.

    Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate: Similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.

Properties

CAS No.

92595-31-8

Molecular Formula

C15H22O2S

Molecular Weight

266.4 g/mol

IUPAC Name

ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate

InChI

InChI=1S/C15H22O2S/c1-5-17-14(16)11-18-10-12-6-8-13(9-7-12)15(2,3)4/h6-9H,5,10-11H2,1-4H3

InChI Key

RRYZLCLMLIAXOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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